Methyl 4-[(chloroacetyl)amino]benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-[(chloroacetyl)amino]benzoate can be synthesized through the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(chloroacetyl)amino]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Nucleophilic substitution: Substituted amides or thioesters.
Hydrolysis: 4-[(chloroacetyl)amino]benzoic acid.
Reduction: 4-[(chloroacetyl)amino]benzylamine.
Scientific Research Applications
Methyl 4-[(chloroacetyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(chloroacetyl)amino]benzoate involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, making the compound useful in studying biochemical processes .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.
4-[(chloroacetyl)amino]benzoic acid: Similar structure but lacks the ester group, affecting its solubility and reactivity.
Methyl 4-[(bromoacetyl)amino]benzoate: Similar structure but with a bromoacetyl group, which has different reactivity compared to the chloroacetyl group.
Uniqueness: Methyl 4-[(chloroacetyl)amino]benzoate is unique due to the presence of both the chloroacetyl and ester groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .
Biological Activity
Methyl 4-[(chloroacetyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, potential applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloroacetyl group attached to an amino benzoate structure. This configuration suggests potential reactivity with biological macromolecules, influencing various cellular processes.
Molecular Formula: C10H10ClNO3
Molecular Weight: 229.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through the chloroacetyl moiety. This group can form covalent bonds with nucleophilic sites on proteins, potentially leading to:
- Enzyme Inhibition: By modifying active sites on enzymes, this compound may inhibit their function, impacting metabolic pathways.
- Protein Cross-linking: The chloroacetyl group can facilitate cross-linking between proteins, which may affect protein stability and function.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess similar properties.
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Moderate Inhibition | |
Bacillus subtilis | Significant Inhibition |
These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.
Anticancer Potential
The compound's ability to influence cellular processes suggests a possible role in cancer therapy. Similar compounds have been studied for their effects on cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study Example:
In a study examining the effects of related benzoate derivatives on cancer cell lines, compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations. The study suggested that these compounds could disrupt cellular signaling pathways involved in proliferation and survival .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves straightforward organic reactions that yield high purity products. The biological evaluation often includes:
- In vitro assays to assess antimicrobial activity against selected bacterial strains.
- Cytotoxicity tests on various cancer cell lines to determine potential therapeutic effects.
Table: Summary of Biological Evaluations
Properties
IUPAC Name |
methyl 4-[(2-chloroacetyl)amino]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSMQBDWLGSKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284886 | |
Record name | methyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82525-64-2 | |
Record name | 82525-64-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39579 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-[(chloroacetyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-(2-chloroacetamido)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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